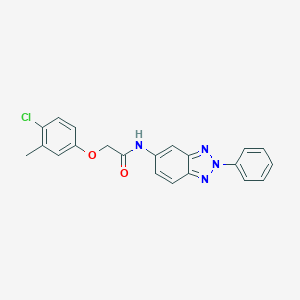![molecular formula C24H22N2O3 B317720 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B317720.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential . This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Méthodes De Préparation
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve the use of magnetic solid acid nanocatalysts, which can be easily separated and reused for multiple runs with significant yields .
Analyse Des Réactions Chimiques
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionate for reduction and PCl3 in chlorobenzene for coupling reactions . Major products formed from these reactions include fluorescent compounds that absorb in the range of 296 to 332 nm and emit in the range of 368 to 404 nm with excellent quantum yield .
Applications De Recherche Scientifique
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for different mechanistic approaches in drug discovery . In biology and medicine, it exhibits various biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . In the industrial sector, it is used in the preparation of polymeric film sensors based on excimer luminescence and responsive to both mechanical and temperature stress .
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with molecular targets and pathways that lead to its biological effects. For instance, it exhibits antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The presence of electron-withdrawing groups in its structure enhances its antimicrobial activity against various bacterial and fungal strains .
Comparaison Avec Des Composés Similaires
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide can be compared with other benzoxazole derivatives such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole and N-[3-(benzoxazol-2-ylamino)phenyl]amine . These compounds share similar biological activities but differ in their structural features and specific applications. For example, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole is known for its excellent photophysical properties and use as a fluorescent probe , while N-[3-(benzoxazol-2-ylamino)phenyl]amine has shown remarkable cytotoxicity in cancer cell lines .
Propriétés
Formule moléculaire |
C24H22N2O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)15-28-20-13-9-17(10-14-20)23(27)25-19-11-7-18(8-12-19)24-26-21-5-3-4-6-22(21)29-24/h3-14,16H,15H2,1-2H3,(H,25,27) |
Clé InChI |
JGDJWEJLGNCCFR-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[4-(diethylamino)phenyl]-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317637.png)
![4-[(2-(3,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl 2-methylpropanoate](/img/structure/B317638.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B317640.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B317641.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B317642.png)

![1-{5-{4-[(4-chlorobenzyl)oxy]phenyl}-4-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317646.png)
![1-[4-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317647.png)
![1-[4-[3-chloro-4-(4-morpholinyl)phenyl]-1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317648.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B317652.png)

![2-(3,4-dichlorophenyl)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B317655.png)

![ethyl 1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317660.png)
